(S)-Desmethyl Doxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Desmethyl Doxylamine is a derivative of doxylamine, a first-generation antihistamine commonly used for its sedative and anti-allergic properties. This compound is structurally related to doxylamine but lacks one methyl group, which can influence its pharmacological profile and chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Desmethyl Doxylamine typically involves the demethylation of doxylamine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale demethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Desmethyl Doxylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Typically performed in acidic or neutral conditions using oxidizing agents.
Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Often carried out in polar solvents like water or ethanol to facilitate the reaction.
Major Products Formed
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Results in the replacement of functional groups with nucleophiles.
Scientific Research Applications
(S)-Desmethyl Doxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Investigated for its pharmacological properties, including its potential as a sedative or anti-allergic agent.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (S)-Desmethyl Doxylamine involves its interaction with histamine H1 receptors, where it acts as an antagonist. By blocking these receptors, it prevents the action of histamine, leading to reduced allergic symptoms and sedation. The compound may also interact with other molecular targets, such as muscarinic acetylcholine receptors, contributing to its anticholinergic effects.
Comparison with Similar Compounds
Similar Compounds
Doxylamine: The parent compound, known for its potent sedative and anti-allergic properties.
Diphenhydramine: Another first-generation antihistamine with similar sedative effects.
Chlorpheniramine: A less sedating antihistamine with a similar mechanism of action.
Uniqueness
(S)-Desmethyl Doxylamine is unique due to its specific structural modification, which can influence its pharmacokinetics and pharmacodynamics. This modification may result in differences in potency, duration of action, and side effect profile compared to its parent compound and other similar antihistamines.
Properties
Molecular Formula |
C16H20N2O |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(S)-phenyl(pyridin-2-yl)methoxy]ethanamine |
InChI |
InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3/t16-/m0/s1 |
InChI Key |
OKKTWMJPOLLMMV-INIZCTEOSA-N |
Isomeric SMILES |
CN(C)CCO[C@@H](C1=CC=CC=C1)C2=CC=CC=N2 |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.